Nitralin

Mitochondrial respiration Oxidative phosphorylation Mode of action

Research on dinitroaniline herbicides often requires precise comparative data for field applications or antiparasitic screening. Nitralin (CAS 4726-14-1) serves as a key reference compound with proven efficacy and distinct selectivity profiles. - Controls Ageratum conyzoides by 79.83% at 0.76 kg/ha, where trifluralin shows 0% efficacy, providing a critical solution for legume production systems. - Delivers effective johnsongrass (Sorghum halepense) suppression from rhizomes at 1.12-2.24 kg/ha over successive years, matching trifluralin soybean yields. - Available as a certified reference standard (98.0+% qNMR/HPLC) for validated multi-analyte GC-MS/MS or HPLC pesticide residue panels, ensuring analytical compliance.

Molecular Formula C13H19N3O6S
Molecular Weight 345.37 g/mol
CAS No. 4726-14-1
Cat. No. B166426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitralin
CAS4726-14-1
Synonyms4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline
DNA-nitralin
nitralin
Planavin
Molecular FormulaC13H19N3O6S
Molecular Weight345.37 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3
InChIKeyUMKANAFDOQQUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.74e-06 M
SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER;  360 G/L IN ACETONE;  330 G/L IN DIMETHYLSULFOXIDE;  POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS
Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5%

Structure & Identifiers


Interactive Chemical Structure Model





Nitralin Procurement and Differentiation Overview


Nitralin (CAS 4726-14-1) is a selective, pre-emergence herbicide belonging to the 2,6-dinitroaniline chemical class, characterized by a 4-methylsulfonyl substitution on the aromatic ring [1]. Originally developed as SD 11831 and marketed under the trade name Planavin, nitralin functions by inhibiting microtubule polymerization, thereby disrupting mitotic cell division in the roots and shoots of germinating weed seeds [2]. Physicochemical properties include a molecular weight of 345.37, melting point of 151–152°C, and low aqueous solubility of 0.6 mg/L at 22–25°C [3]. Its primary agricultural application targets annual grasses and select broadleaf weeds in crops such as cotton, soybean, peanut, and tobacco [4].

Dinitroaniline analytical standard for multi-residue pesticide analysis
Microtubule inhibitor SAR and mode-of-action research
Selective pre-emergence weed control research in target crops

Nitralin Substitution Limitations


Despite sharing a common dinitroaniline scaffold and microtubule inhibition mechanism, nitralin exhibits distinct physicochemical, efficacy, and toxicological profiles compared to its closest structural analogs such as trifluralin, pendimethalin, and ethalfluralin. These differences arise from the unique 4-methylsulfonyl substituent on nitralin, which influences solubility, volatility, and biological interactions [1]. Consequently, direct substitution with another dinitroaniline herbicide without experimental validation risks suboptimal weed control, altered crop selectivity, or unexpected environmental persistence. The following quantitative evidence guide details the specific, measurable points of differentiation that inform scientific selection and procurement decisions.

4‑Methylsulfonyl substituent alters solubility, volatility, and biological interactions compared to trifluralin or pendimethalin.
Crop selectivity and weed spectrum may not match other dinitroanilines; direct substitution requires species‑specific validation.
Antiparasitic potency differs among dinitroaniline congeners; reported IC₅₀ rankings are not interchangeable.

Nitralin Comparative Evidence


Mitochondrial Inhibition: Trifluralin vs. Nitralin

In isolated mitochondria from corn, sorghum, and soybean, 10⁻⁴ M trifluralin inhibited oxygen uptake and oxidative phosphorylation, whereas nitralin at the same concentration produced more variable but similar effects [1]. Crucially, the inhibition pattern did not correlate with whole-plant selectivity, as trifluralin caused a greater reduction in oxygen and phosphate uptake in the resistant species (soybean) than in the susceptible species (sorghum) [1].

Mitochondrial Respiration
Head‑to‑head
10⁻⁴ M nitralin vs. trifluralin: variable, similar inhibition; lack of correlation with whole‑plant selectivity
Reported mitochondrial uncoupling does not predict crop safety profile
Isolated mitochondria assay; in vitro‑in vivo disconnect
Mitochondrial respiration Oxidative phosphorylation Mode of action

Johnsongrass Control in Soybeans

In a 2-year field study on Sharkey clay and Bosket fine sandy loam soils, trifluralin at 1.12 and 2.24 kg/ha provided better average johnsongrass control than nitralin at identical rates [1]. However, soybean yields after treatment with either herbicide at the same rates were equal [1]. On Dundee silty clay loam, both herbicides required application rates of 1.68 to 3.36 kg/ha for 2 consecutive years to achieve acceptable control [1].

Johnsongrass Control
Head‑to‑head
Trifluralin at 1.12–2.24 kg/ha gave better control; soybean yields equivalent to nitralin
Reported efficacy difference; yield parity supports substitution review in specific contexts
Field study; 2‑year data on multiple soil types
Weed control Rhizome johnsongrass Soybean yield

Weed Control in Dry Beans

In a field study with dry beans (Phaseolus vulgaris L.), pre-plant incorporated nitralin at 0.76 kg/ha resulted in 17.00% general weed infestation at 51 days after application, compared to 8.00% for EPTC at 3.60 kg/ha [1]. Trifluralin at 0.76 kg/ha required cleaning at 42 days due to ≥25% infestation [1]. Against Ageratum conyzoides, nitralin achieved 79.83% control, while trifluralin was ineffective [1].

A. conyzoides Control
Head‑to‑head
Nitralin 0.76 kg/ha: 79.83% control vs. 0% for trifluralin
Reported differential activity against A. conyzoides
Field experiment; single location
Weed infestation Dry bean Ageratum conyzoides

In Vitro Anticryptosporidial Activity

In an in vitro Madin-Darby canine kidney (MDCK) cell model of Cryptosporidium parvum infection, five dinitroaniline herbicides were evaluated for inhibitory activity [1]. Nitralin exhibited an IC₅₀ of 4.5 µM, while pendimethalin was the most potent with an IC₅₀ of 0.19 µM [1]. All compounds showed significant anticryptosporidial activity with no observed cellular toxicity at effective concentrations [1].

Anticryptosporidial IC₅₀
Head‑to‑head
Nitralin IC₅₀ = 4.5 µM; pendimethalin IC₅₀ = 0.19 µM (~24‑fold difference)
Reported in vitro potency ranking among dinitroanilines
MDCK cell model; no observed cytotoxicity at effective concentrations
Antiparasitic Cryptosporidium parvum Microtubule inhibitor

Crop Selectivity: Root vs. Shoot Toxicity

Comparative phytotoxicity assessments indicate that nitralin is more toxic to plant roots and less toxic to shoots, whereas trifluralin exhibits the opposite profile—preventing emergence of most tested species while nitralin did not prevent any from emerging [1]. This differential tissue sensitivity profile is class-level inference based on observed dinitroaniline structure-activity relationships, though direct quantitative comparative data across multiple species are limited.

Tissue Sensitivity
Class‑level
Nitralin: higher root toxicity, does not prevent emergence; trifluralin: prevents emergence of most species
Class‑level tissue selectivity profile; requires species‑specific validation
Limited quantitative data; class‑level inference
Phytotoxicity Crop tolerance Root development

Nitralin Application Scenarios


Ageratum conyzoides Control in Legumes

Based on field data demonstrating 79.83% control of Ageratum conyzoides with nitralin at 0.76 kg/ha versus 0% control with trifluralin [1], procurement of nitralin is justified in dry bean or similar legume production systems where A. conyzoides is a problematic weed. Nitralin provides moderate general weed suppression (17.00% infestation at 51 days) without crop injury [1].

Johnsongrass Management in Soybean

In soybean fields infested with johnsongrass (Sorghum halepense) from rhizomes, nitralin at 1.12–2.24 kg/ha for two successive years provides effective control and soybean yields equal to those achieved with trifluralin [1]. This scenario is particularly relevant when trifluralin is unavailable, restricted, or when rotational crop considerations favor nitralin.

Dinitroaniline SAR Studies

For research programs investigating the antiparasitic activity of dinitroaniline microtubule inhibitors, nitralin serves as a low-potency reference compound (IC₅₀ = 4.5 µM against Cryptosporidium parvum) for comparison with more potent analogs such as pendimethalin (IC₅₀ = 0.19 µM) [1]. The 4-methylsulfonyl substitution of nitralin provides a distinct chemotype for probing structural determinants of bioactivity.

Analytical Standard for Dinitroaniline Residues

Certified reference standards of nitralin (98.0+% purity by qNMR and HPLC) are available for pesticide residue analysis using validated HPLC methods with acetonitrile/water/phosphoric acid mobile phases [1]. Nitralin's inclusion in multi-analyte GC-MS/MS methods alongside eight other dinitroaniline herbicides [2] makes it a necessary component for comprehensive environmental monitoring or food safety testing panels.

Application
Selection Property
Validation Focus
Ageratum conyzoides suppression studies in legumes
Targeted broadleaf weed suppression profile
Species‑specific efficacy assessment in legume cropping systems
Rhizome johnsongrass control studies in soybean
Perennial grass suppression at agronomic research rates
Weed control efficacy and crop yield equivalence validation
Dinitroaniline SAR and antiparasitic research
4‑Methylsulfonyl chemotype for structure‑activity profiling
Comparative antiparasitic potency assessment in microtubule inhibitor series
Dinitroaniline multi‑residue analysis (HPLC/GC‑MS/MS)
Certified reference standard compatibility with multi‑analyte methods
Method‑specific retention, detection, and recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.